molecular formula C6H4ClFN2O2 B1311852 4-Chloro-5-fluoro-2-nitroaniline CAS No. 428871-64-1

4-Chloro-5-fluoro-2-nitroaniline

Cat. No. B1311852
M. Wt: 190.56 g/mol
InChI Key: IVUBVUIBVDTNAT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C6H4ClFN2O2 . It has a molecular weight of 190.56 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-fluoro-2-nitroaniline is 1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, and nitro groups on the benzene ring.


Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-2-nitroaniline has a density of 1.6±0.1 g/cm3, a boiling point of 336.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.9±0.3 cm3, and its polar surface area is 72 Å2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-5-fluoro-2-nitroaniline is a key intermediate in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of substituted nitrogenous heterocycles with 5-7-membered cycles, showcasing its versatility in creating diverse chemical structures (Křupková et al., 2013).

Involvement in Catalytic Reactions

This compound plays a crucial role in catalytic reactions, particularly in the context of C-C coupling reactions. Its involvement in the activation of a pyrimidine in the presence of a C-Cl bond demonstrates the potential of highly reactive fluoro complexes in catalysis (Steffen et al., 2005).

Environmental Degradation Studies

4-Chloro-5-fluoro-2-nitroaniline and its analogs are involved in environmental studies, particularly in understanding the degradation processes of nitroaromatic compounds. Research on microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 demonstrates how these compounds can be broken down in environmental settings (Duc, 2019).

Pharmaceutical and Dye Intermediate

This chemical serves as an intermediate in the synthesis of pharmaceuticals and dyes. For instance, it's used in the synthesis of 5-fluoroprimaquine, an antimalarial drug, showcasing its application in medicinal chemistry (O’Neill et al., 1998).

Application in Spectroscopy and Mass Spectrometry

The compound is also significant in spectroscopic studies. Mass spectral identification of isomeric fluoronitroanilines, including 4-Chloro-5-fluoro-2-nitroaniline, highlights its importance in analytical chemistry [(Fu & Rosenberg, 1980)](https://consensus.app/papers/mass-identification-fluoronitroanilines-fu/f8e497e1afe455e3ad89591a814eb0cc/?utm_source=chatgpt).

Synthesis of Sulfonated Derivatives

4-Chloro-5-fluoro-2-nitroaniline is utilized in the synthesis of sulfonated derivatives, particularly in the field of organic chemistry. These derivatives have potential applications in various industries, including pharmaceuticals and materials science (Courtin, 1982).

Development of Antibacterial Agents

This compound is involved in the synthesis of antibacterial agents. It acts as a building block for the development of novel drugs, underscoring its significance in drug discovery and development (Chen et al., 2017).

Safety And Hazards

4-Chloro-5-fluoro-2-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-chloro-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBVUIBVDTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440321
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-nitroaniline

CAS RN

428871-64-1
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Menteşe, F Yılmaz, F İslamoğlu… - Journal of Chemical …, 2015 - journals.sagepub.com
… 5-Fluoro-2-nitro-4-(4-phenylpiperazin1-yl)aniline (1) was prepared from the reaction of 4-chloro5-fluoro-2-nitroaniline and N-phenylpiperazine in dimethyl sulfoxide. In order to prepare 4…
Number of citations: 7 journals.sagepub.com
E Menteşe, F Yılmaz, M Emirik, S Ülker, B Kahveci - Bioorganic Chemistry, 2018 - Elsevier
… -1-yl)aniline was synthesized from the reaction of 4-chloro-5-fluoro-2-nitroaniline and N-phenylpiperazine in DMSO. 4-Chloro-5-fluoro-2-nitroaniline (2) was treated with hydrazine …
Number of citations: 52 www.sciencedirect.com

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